molecular formula C11H10N2O B2386165 1-benzyl-1H-pyrazole-3-carbaldehyde CAS No. 321405-31-6

1-benzyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2386165
CAS No.: 321405-31-6
M. Wt: 186.214
InChI Key: DOZKNXNCAYBLBI-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C11H10N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-1H-pyrazole-3-methanol using oxidizing agents such as sodium hypochlorite or chlorine dioxide . Another method involves the reaction of 1-benzyl-1H-pyrazole with formylating agents like Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: 1-Benzyl-1H-pyrazole-3-carboxylic acid

    Reduction: 1-Benzyl-1H-pyrazole-3-methanol

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced

Mechanism of Action

The mechanism of action of 1-benzyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-1H-pyrazole-3-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 3-position, which can influence its reactivity and interactions compared to other isomers. This unique positioning can lead to different biological activities and chemical properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKNXNCAYBLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzyl bromide (0.29 g) in N,N-dimethylformamide (9 ml) was added 1H-pyrazole-3-carboxaldehyde (0.15 g) and potassium carbonate (0.24 g). The mixture was stirred at room temperature for 24 hours, silica gel was added, the solvent removed by evaporation and the crude material purified by chromatography (isohexane:ether, 2:1) to give the product as an oil (0.18 g).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

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